molecular formula C15H28N2O4S B1663541 Sparteine sulfate pentahydrate CAS No. 6160-12-9

Sparteine sulfate pentahydrate

Cat. No.: B1663541
CAS No.: 6160-12-9
M. Wt: 332.5 g/mol
InChI Key: FCEHFCFHANDXMB-KBAUWVDPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sparteine sulfate can be synthesized from the leaves and stems of Lupinus montanus. The process involves the extraction of sparteine, followed by its conversion to sparteine sulfate using sulfuric acid . The extraction process typically includes the use of ammonium hydroxide and cyclopentyl methyl ether as solvents .

Industrial Production Methods: The industrial production of sparteine sulfate focuses on sustainability. The leaves and stems of Lupinus montanus are collected and stored at low temperatures to preserve their alkaloid content. The extraction process involves gas chromatography and mass spectrometry to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sparteine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used in asymmetric synthesis as a chiral ligand .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sparteine sulfate can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Properties

CAS No.

6160-12-9

Molecular Formula

C15H28N2O4S

Molecular Weight

332.5 g/mol

IUPAC Name

(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid

InChI

InChI=1S/C15H26N2.H2O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-5(2,3)4/h12-15H,1-11H2;(H2,1,2,3,4)/t12-,13+,14-,15+;

InChI Key

FCEHFCFHANDXMB-KBAUWVDPSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4.OS(=O)(=O)O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4.OS(=O)(=O)O

Key on ui other cas no.

299-39-8

Synonyms

alpha Isosparteine
alpha-Isosparteine
Anhydrous, Sparteine Sulfate
beta Isosparteine
beta-Isosparteine
D-sparteine
Depasan Retard
Genisteine Alkaloid
L-Sparteine
Pachycarpine
Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine
Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate Anhydrous
Sparteine, (+)-Isomer
Sparteine, (-)-Isomer
Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sulfate Anhydrous, Sparteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparteine sulfate pentahydrate
Reactant of Route 2
Reactant of Route 2
Sparteine sulfate pentahydrate
Reactant of Route 3
Sparteine sulfate pentahydrate
Reactant of Route 4
Sparteine sulfate pentahydrate
Reactant of Route 5
Sparteine sulfate pentahydrate
Reactant of Route 6
Sparteine sulfate pentahydrate

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